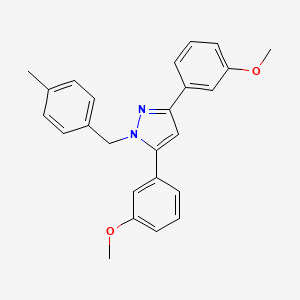![molecular formula C26H22FN5O3 B10930140 N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10930140.png)
N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(4-FLUOROPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a fluorophenyl group, a methoxyphenyl group, and a pyrazolylmethyl group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of N4-(4-FLUOROPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic route typically starts with the preparation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the fluorophenyl, methoxyphenyl, and pyrazolylmethyl groups through various coupling reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes for large-scale synthesis.
Chemical Reactions Analysis
N~4~-(4-FLUOROPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~4~-(4-FLUOROPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with specific enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N4-(4-FLUOROPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
N~4~-(4-FLUOROPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
- 1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid
- Pinacol boronic esters These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of N4-(4-FLUOROPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of fluorophenyl, methoxyphenyl, and pyrazolylmethyl groups, which contribute to its distinct chemical behavior and potential applications.
Properties
Molecular Formula |
C26H22FN5O3 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H22FN5O3/c1-16-24-22(12-23(29-25(24)35-30-16)18-4-10-21(34-3)11-5-18)26(33)32(15-17-13-28-31(2)14-17)20-8-6-19(27)7-9-20/h4-14H,15H2,1-3H3 |
InChI Key |
PHJYJADKQGPXDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N(CC4=CN(N=C4)C)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-(2-methoxyethyl)-4-{[(5-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10930069.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10930088.png)
![N-(2,5-dimethoxyphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10930093.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10930095.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10930101.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10930110.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10930122.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-2-[4-(phenylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B10930126.png)
![Ethyl 2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10930131.png)

![2-({4-ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylpropyl)acetamide](/img/structure/B10930148.png)
![N-(4-acetylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10930150.png)
![1-benzyl-6-cyclopropyl-3-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930165.png)
![methyl 3-{[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10930169.png)
